

# 4-Chloro-N-methylaniline hydrochloride basic properties

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## Compound of Interest

Compound Name:	4-Chloro-N-methylaniline hydrochloride
CAS No.:	30953-65-2
Cat. No.:	B1259560

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An In-depth Technical Guide to the Core Basic Properties of **4-Chloro-N-methylaniline Hydrochloride**

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **4-Chloro-N-methylaniline hydrochloride**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the causality behind its chemical behavior, focusing on its fundamental basic properties. We will examine its structure-basicity relationship, provide actionable experimental protocols, and contextualize its applications in modern synthesis.

## Core Chemical Identity and Physical Properties

**4-Chloro-N-methylaniline hydrochloride** is the salt form of the secondary arylamine, 4-Chloro-N-methylaniline. The hydrochloride form enhances its stability and solubility in aqueous media, making it a convenient precursor for various chemical transformations.

Below is a summary of its core properties and those of its corresponding free base, which is essential for understanding its basicity.

Property	4-Chloro-N-methylaniline Hydrochloride	4-Chloro-N-methylaniline (Free Base)
CAS Number	30953-65-2[1]	932-96-7[2][3]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> Cl <sub>2</sub> N	C <sub>7</sub> H <sub>8</sub> ClN[3][4]
Molecular Weight	178.06 g/mol [5]	141.60 g/mol [3][4][6]
Appearance	White or beige powder (typical for salts)	Colorless to light yellow liquid[3][7]
Melting Point	Not consistently reported	Data not available
Boiling Point	Decomposes	239 °C[3][8]
Density	Data not available	1.169 g/mL at 25 °C[3][8]
pKa	Not directly applicable	3.9 (for the conjugate acid)[3]
Solubility	Soluble in water	Insoluble in water[9]

## A Deep Dive into Basicity: The Electron-Donating and Withdrawing Tug-of-War

The basicity of an aniline derivative is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton.[10] In 4-Chloro-N-methylaniline, this availability is modulated by a delicate balance of competing electronic effects from the substituents on the aromatic ring and the nitrogen atom.

- **The Role of the N-Methyl Group:** The methyl group (-CH<sub>3</sub>) is an electron-donating group through the inductive effect (+I). It pushes electron density towards the nitrogen atom, making the lone pair more available and increasing the amine's basicity compared to its primary amine counterpart, 4-chloroaniline.[10][11] This is a general trend observed in alkylamines, which are typically stronger bases than ammonia.[12]

- **The Role of the Phenyl Group:** The aromatic ring acts as an electron-withdrawing group through resonance. The nitrogen's lone pair can be delocalized into the benzene ring, which decreases its availability for protonation and significantly reduces basicity compared to aliphatic amines.<sup>[10][12]</sup>
- **The Role of the 4-Chloro Group:** The chlorine atom at the para position introduces two opposing effects:
  - **Inductive Effect (-I):** As an electronegative atom, chlorine withdraws electron density from the ring, which in turn pulls density away from the nitrogen, decreasing basicity.
  - **Resonance Effect (+R):** The lone pairs on the chlorine atom can be donated to the ring through resonance, which would increase electron density.

For halogens, the inductive effect (-I) is significantly stronger than the resonance effect (+R). Therefore, the net effect of the chlorine atom is electron withdrawal, which reduces the basicity of 4-Chloro-N-methylaniline compared to N-methylaniline.

This interplay of effects places the basicity of 4-Chloro-N-methylaniline in a specific context relative to similar molecules: it is more basic than 4-chloroaniline (due to the +I effect of the methyl group) but less basic than N-methylaniline (due to the -I effect of the chlorine atom).<sup>[10][12][13]</sup>

Caption: Acid-base equilibrium of 4-Chloro-N-methylaniline.

## Experimental Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a self-validating method to determine the pKa of the conjugate acid of 4-Chloro-N-methylaniline.

**Objective:** To accurately measure the pKa value by titrating the hydrochloride salt with a standardized strong base.

**Materials:**

- **4-Chloro-N-methylaniline hydrochloride**

- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Deionized water
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- 50 mL burette

#### Methodology:

- Preparation: Accurately weigh approximately 0.178 g (1 mmol) of **4-Chloro-N-methylaniline hydrochloride** and dissolve it in 50 mL of deionized water in a 100 mL beaker.
- Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with 0.1 M NaOH solution over the beaker.
- Titration:
  - Record the initial pH of the solution.
  - Begin adding the NaOH solution in small increments (e.g., 0.2 mL).
  - After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
  - Continue this process, reducing the increment size as you approach the equivalence point (where the pH changes rapidly), until the pH has stabilized at a high value (e.g., pH 11-12).
- Data Analysis:
  - Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
  - Determine the equivalence point, which is the point of maximum slope on the titration curve (or the midpoint of the steep rise). This can be found visually or by calculating the

first derivative of the curve.

- The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.
- The pKa is equal to the pH of the solution at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the protonated species (the acid) and the free base are equal.

## Role in Chemical Synthesis

4-Chloro-N-methylaniline is a versatile building block in organic synthesis, primarily serving as a nucleophile in reactions such as acylation, alkylation, and as a precursor for more complex heterocyclic structures.<sup>[2][14]</sup>

## Illustrative Synthesis: N-Methylation of 4-Chloroaniline

A common route to prepare 4-Chloro-N-methylaniline is through the selective methylation of 4-chloroaniline. While various methylating agents can be used, this protocol describes a general approach.

Objective: To synthesize 4-Chloro-N-methylaniline from 4-chloroaniline.

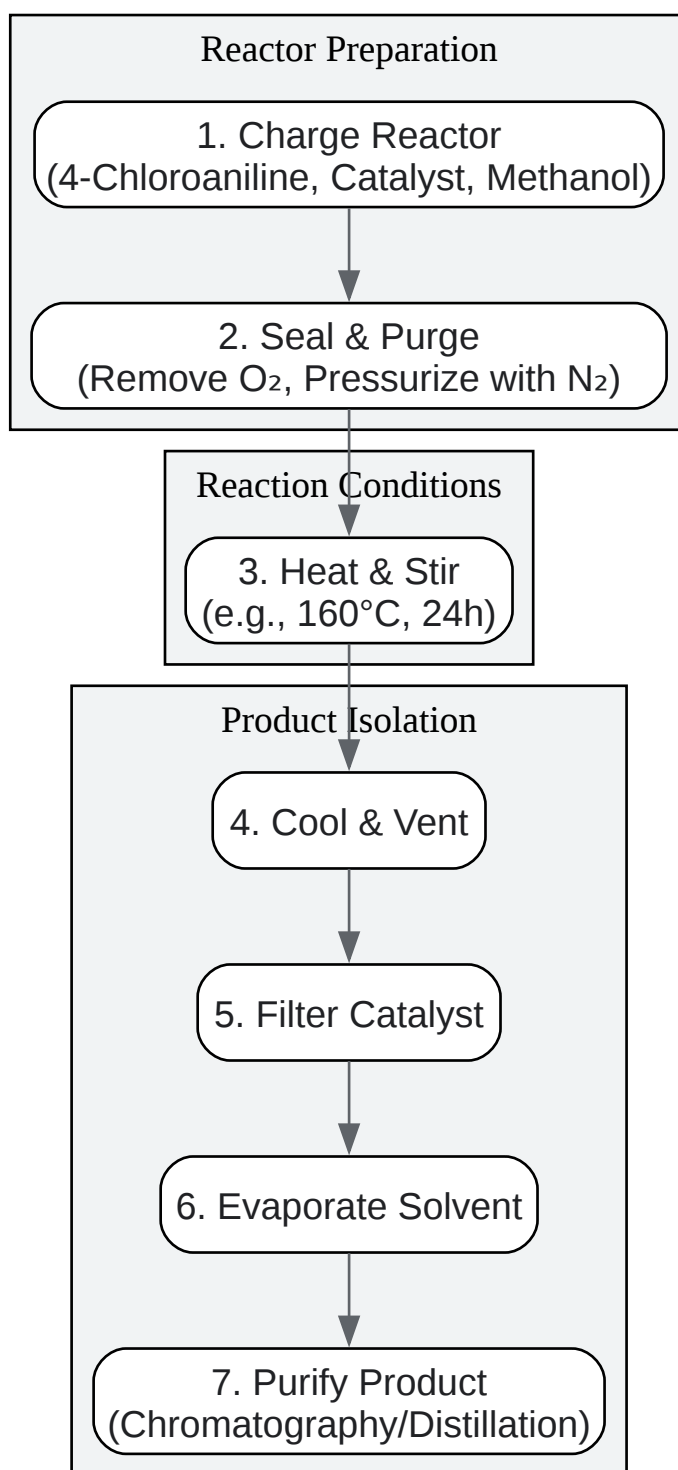
Materials:

- 4-Chloroaniline
- Methanol (as a methylating agent and solvent)
- A suitable heterogeneous catalyst (e.g., Ni/ZnAlOx)<sup>[15]</sup>
- High-pressure autoclave reactor

Methodology:

- Charging the Reactor: In a high-pressure autoclave equipped with a magnetic stirrer, add 4-chloroaniline (1 mmol), the catalyst (e.g., 40 mg of Ni/ZnAlOx), and methanol (10 mL).<sup>[15]</sup>

- Inerting: Seal the reactor and purge it with an inert gas, such as nitrogen or argon, several times to remove all oxygen. Pressurize the reactor with N<sub>2</sub> (e.g., to 10 bar).<sup>[15]</sup>
- Reaction: Heat the reactor to the desired temperature (e.g., 160 °C) while stirring vigorously (e.g., 1000 rpm).<sup>[15]</sup> Maintain these conditions for the required reaction time (e.g., 24 hours).<sup>[15]</sup>
- Workup and Isolation:
  - After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
  - Filter the reaction mixture to remove the heterogeneous catalyst.
  - Remove the solvent (methanol) from the filtrate under reduced pressure.
  - The resulting crude product can be purified by column chromatography or distillation to yield pure 4-Chloro-N-methylaniline.



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